molecular formula C4H4Br2O B8250610 2,2-Dibromocyclobutanone

2,2-Dibromocyclobutanone

Cat. No.: B8250610
M. Wt: 227.88 g/mol
InChI Key: SAGKNGUQCUBERB-UHFFFAOYSA-N
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Description

2,2-Dibromocyclobutanone is an organic compound with the molecular formula C4H4Br2O. It is a derivative of cyclobutanone, where two bromine atoms are substituted at the 2-position of the cyclobutane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromocyclobutanone can be synthesized through several methods, with one of the most common being the bromination of cyclobutanone. This process typically involves the reaction of cyclobutanone with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromocyclobutanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to cyclobutanone or other partially reduced intermediates using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can yield products such as dibromocyclobutanone oxides, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.

Major Products:

    Substitution: Hydroxycyclobutanone, aminocyclobutanone derivatives.

    Reduction: Cyclobutanone, partially reduced bromocyclobutanones.

    Oxidation: Dibromocyclobutanone oxides.

Scientific Research Applications

2,2-Dibromocyclobutanone has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.

    Medicine: Research into potential therapeutic agents often involves this compound as a precursor for drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-dibromocyclobutanone involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms at the 2-position makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

    Cyclobutanone: The parent compound without bromine substitution.

    2-Bromocyclobutanone: A mono-brominated derivative.

    2,2-Dichlorocyclobutanone: A similar compound with chlorine atoms instead of bromine.

Uniqueness: 2,2-Dibromocyclobutanone is unique due to its dual bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing bromine atoms into target molecules and facilitating further functionalization.

Properties

IUPAC Name

2,2-dibromocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKNGUQCUBERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1=O)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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